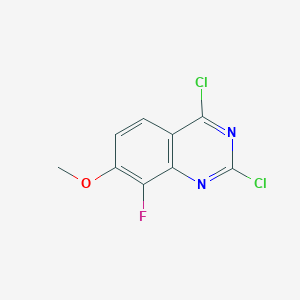
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis. The presence of the 3,5-dimethoxyphenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the pyrrolidinone ring .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
4-(3,5-Dimethoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)pyrrolidin-2-one: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
Pyrrolidin-2-one: The parent compound without any aromatic substitution.
Piracetam and Oxiracetam: These are well-known pyrrolidinone derivatives used as cognitive enhancers.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
4-(3,5-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-3-8(4-11(6-10)16-2)9-5-12(14)13-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
USVSDJNRZMYNBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2CC(=O)NC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


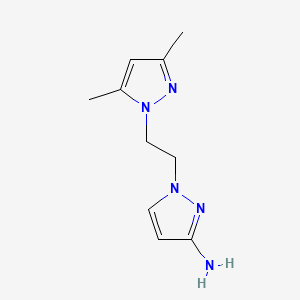
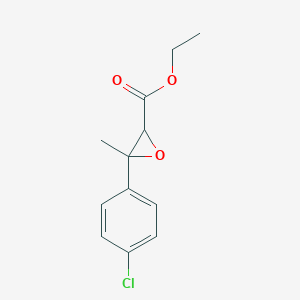
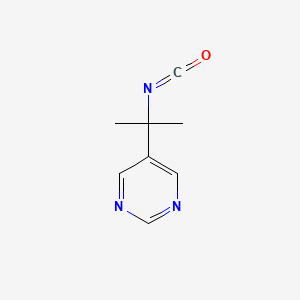
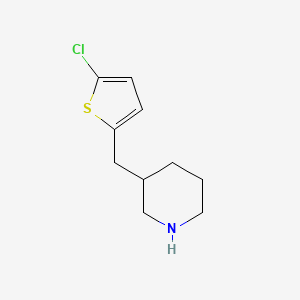
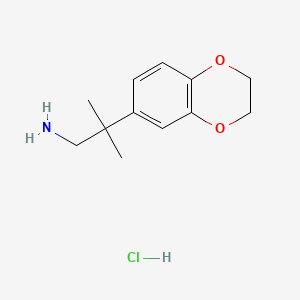
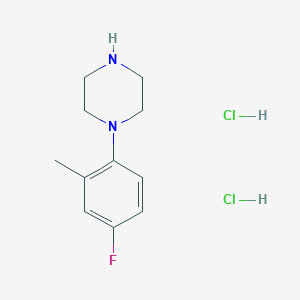
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)


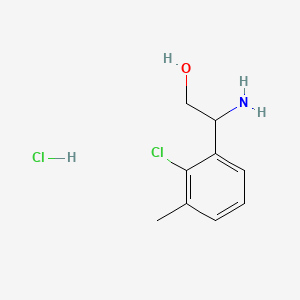
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
